molecular formula C9H9F3N2O2 B2638631 Methyl 2,3-diamino-4-(trifluoromethyl)benzoate CAS No. 913299-81-7

Methyl 2,3-diamino-4-(trifluoromethyl)benzoate

Cat. No.: B2638631
CAS No.: 913299-81-7
M. Wt: 234.178
InChI Key: YJMRBLWMFZDJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-diamino-4-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H9F3N2O2 and its molecular weight is 234.178. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metallation of Difluoroanilines:

  • In the synthesis of 4-methoxycarbonyl derivatives, Methyl 2,6-difluoro-4-(pivaloylamino)benzoate, a similar compound, has been used. This involves reacting difluoroaniline derivatives with butyllithium followed by methyl chloroformate, with fluorine directing the regiocontrol of metallation over the amide substituent (Thornton & Jarman, 1990).

Synthesis of Organosoluble Polyimides:

  • Aromatic diamines substituted with a trifluoromethyl group, like Methyl 2,3-diamino-4-(trifluoromethyl)benzoate, have been used to synthesize polyimides. These polyimides display good solubility in organic solvents and exhibit high glass-transition temperatures, indicating potential applications in material science (Liu et al., 2002).

Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives:

  • This compound is used in the synthesis of ortho-trifluoromethoxylated aniline derivatives. These derivatives are significant for developing new pharmaceuticals, agrochemicals, and functional materials, showcasing the compound's versatility in synthetic chemistry (Feng & Ngai, 2016).

Liquid Crystalline Thermosets:

  • Similar compounds like this compound are used to create triaromatic diepoxides, which form nematic networks in liquid crystalline thermosets. These findings are vital for the development of advanced materials with specific orientation and thermal properties (Mormann & Bröcher, 1998).

Properties

IUPAC Name

methyl 2,3-diamino-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-16-8(15)4-2-3-5(9(10,11)12)7(14)6(4)13/h2-3H,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMRBLWMFZDJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C(F)(F)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate (5.80 g, 0.022 mol), ammonium formate (30.0 g, 0.476 mol) in ethanol (300 ml) was added 10% palladium on carbon (500 mg) at room temperature and stirred for 2 h. Insoluble was filtered off and filtrates were concentrated in vacuo. The residue was diluted with water and extracted with ethyl acetate. The extracts were washed with water, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography on silica gel with a 20% ethyl acetate/n-hexane to give 5.10 g (0.022 mol, 99%) of the title compound as a yellow powder.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.